molecular formula C13H16BClF3NO2 B13671256 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Cat. No.: B13671256
M. Wt: 321.53 g/mol
InChI Key: GGHLZHDPHWUDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline: is an organic compound that features a boronic ester group, a trifluoromethyl group, and a chloroaniline moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between a suitable boronic acid and a diol, such as pinacol. This reaction is usually carried out in the presence of a catalyst like palladium and under inert conditions to prevent oxidation.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Chlorination and Amination: The chloroaniline moiety can be synthesized by chlorinating an aniline derivative using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the aniline.

    Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline: has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(trifluoromethyl)aniline: Lacks the boronic ester group, making it less versatile in organic synthesis.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline: Lacks the chloro group, affecting its reactivity in substitution reactions.

Uniqueness

  • The presence of both the boronic ester and chloro groups in 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline makes it a highly versatile compound in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C13H16BClF3NO2

Molecular Weight

321.53 g/mol

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-5-7(19)6-9(15)10(8)13(16,17)18/h5-6H,19H2,1-4H3

InChI Key

GGHLZHDPHWUDDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)N

Origin of Product

United States

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